molecular formula C8H18ClNO2 B6192641 2-methoxy-3-(oxolan-2-yl)propan-1-amine hydrochloride CAS No. 2648939-68-6

2-methoxy-3-(oxolan-2-yl)propan-1-amine hydrochloride

Cat. No.: B6192641
CAS No.: 2648939-68-6
M. Wt: 195.7
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Description

2-methoxy-3-(oxolan-2-yl)propan-1-amine hydrochloride is a chemical compound with a unique structure that includes a methoxy group, an oxolane ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-(oxolan-2-yl)propan-1-amine hydrochloride typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using a methylating agent such as methyl iodide in the presence of a base.

    Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-(oxolan-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The oxolane ring can be reduced to form a linear diol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a linear diol.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

2-methoxy-3-(oxolan-2-yl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-3-(oxolan-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The methoxy group and the amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxolane ring provides structural stability and can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyethoxy)propan-1-amine: Similar structure but with an ethoxy group instead of an oxolane ring.

    2-methoxy-2-methyl-propan-1-amine hydrochloride: Similar structure but with a methyl group instead of an oxolane ring.

Uniqueness

2-methoxy-3-(oxolan-2-yl)propan-1-amine hydrochloride is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties

Properties

CAS No.

2648939-68-6

Molecular Formula

C8H18ClNO2

Molecular Weight

195.7

Purity

95

Origin of Product

United States

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